molecular formula C12H16BrNO B14365100 2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide CAS No. 90304-84-0

2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide

Cat. No.: B14365100
CAS No.: 90304-84-0
M. Wt: 270.17 g/mol
InChI Key: LNEVTZZICJCDHI-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide is an organic compound with the molecular formula C12H16BrNO. This compound is characterized by the presence of a bromine atom, an ethyl group attached to a phenyl ring, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide typically involves a multi-step process. One common method includes the bromination of an appropriate precursor, followed by amide formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different substituted amides, while oxidation and reduction can lead to various oxidized or reduced derivatives.

Scientific Research Applications

2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(3-ethylphenyl)benzamide
  • 2-Bromo-N-(3-ethylphenyl)propanamide

Uniqueness

2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of both a bromine atom and an ethyl group on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

90304-84-0

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-bromo-N-(3-ethylphenyl)-2-methylpropanamide

InChI

InChI=1S/C12H16BrNO/c1-4-9-6-5-7-10(8-9)14-11(15)12(2,3)13/h5-8H,4H2,1-3H3,(H,14,15)

InChI Key

LNEVTZZICJCDHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(C)(C)Br

Origin of Product

United States

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